molecular formula C13H11ClN2O2 B14227931 5-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide CAS No. 783371-35-7

5-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B14227931
CAS No.: 783371-35-7
M. Wt: 262.69 g/mol
InChI Key: JQCRZEVGTAEKHX-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69164 g/mol . This compound is known for its unique structure, which includes a chloro-substituted benzamide linked to a methylpyridine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with 6-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to various biological effects, including the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide: Unique due to its specific substitution pattern and biological activity.

    2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide: Similar structure but different substitution pattern.

    5-Chloro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide: Similar structure but different position of the methyl group.

Uniqueness

This compound stands out due to its specific chloro and hydroxy substitutions, which contribute to its unique chemical reactivity and biological activity. Its ability to inhibit specific enzymes and potential anticancer properties make it a valuable compound in scientific research .

Properties

CAS No.

783371-35-7

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H11ClN2O2/c1-8-3-2-4-12(15-8)16-13(18)10-7-9(14)5-6-11(10)17/h2-7,17H,1H3,(H,15,16,18)

InChI Key

JQCRZEVGTAEKHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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